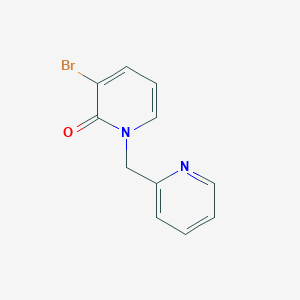

3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

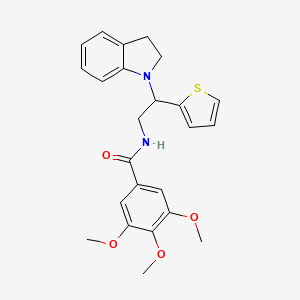

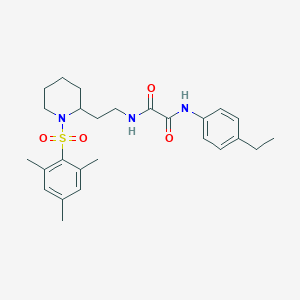

“3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one” is a complex organic compound that contains a bromine atom and two pyridine rings. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Molecular Structure Analysis

The molecule contains a bromine atom and two pyridine rings. Pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The presence of nitrogen gives the ring its basicity .Chemical Reactions Analysis

Again, while specific reactions involving “3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one” are not available, bromopyridines are known to participate in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one” would depend on its specific structure. Generally, bromopyridines are colorless liquids and are used as building blocks in organic synthesis .Scientific Research Applications

Anti-Fibrosis Activity

This compound has been utilized in the synthesis of novel heterocyclic compounds that exhibit potential biological activities. Specifically, derivatives of this compound have shown promising anti-fibrotic activities. In a study, these derivatives were evaluated against immortalized rat hepatic stellate cells (HSC-T6), and some compounds demonstrated better anti-fibrotic activities than existing drugs like Pirfenidone .

Synthesis of Pyrimidine Derivatives

The pyrimidine moiety is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities. The compound can be used to prepare libraries of novel 2-(pyridin-2-yl) pyrimidine derivatives, which are known for their antimicrobial, antiviral, antitumor, and anti-fibrotic properties .

Catalytic Protodeboronation

In organic synthesis, pinacol boronic esters are highly valuable building blocks. The compound has been employed in the catalytic protodeboronation of these esters, which is a radical approach to functionalize deboronation. This process is crucial for formal anti-Markovnikov alkene hydromethylation, a valuable transformation in synthetic chemistry .

Formal Total Synthesis

The compound has been used in the formal total synthesis of complex organic molecules such as δ-®-coniceine and indolizidine 209B. This application demonstrates its utility in constructing complex molecular architectures, which is significant in the field of synthetic organic chemistry .

Construction of Heterocyclic Compound Libraries

The compound serves as a key precursor in the construction of novel heterocyclic compound libraries with potential biological activities. These libraries are essential for the discovery of new drugs and understanding the structure-activity relationship in medicinal chemistry .

Inhibition of Collagen Expression

Derivatives of this compound have been shown to effectively inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro. This indicates potential applications in the treatment of diseases associated with excessive collagen deposition, such as fibrosis .

Pharmacological Research

Due to its structural features, the compound is a candidate for pharmacological research, where it can be used to study its interaction with various biological targets. This can lead to the discovery of new therapeutic agents for a range of diseases .

Chemical Biology

In chemical biology, the compound can be used to study the biological processes at the molecular level, particularly those involving pyrimidine derivatives. It can help in understanding the role of these derivatives in cellular functions and disease pathology .

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-bromo-1-(pyridin-2-ylmethyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-5-3-7-14(11(10)15)8-9-4-1-2-6-13-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYRAMPTHVQCKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=CC=C(C2=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide](/img/structure/B2939006.png)

![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2939013.png)

![2-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2939017.png)

![1,3-dimethyl-5-((3-methylbenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2939019.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2939025.png)

![4-[[2-[2-(3,5-Dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetyl]amino]benzamide](/img/structure/B2939026.png)